molecular formula C9H7NO3 B1583457 5-Hydroxy-1H-indole-3-carboxylic acid CAS No. 3705-21-3

5-Hydroxy-1H-indole-3-carboxylic acid

Cat. No. B1583457
CAS RN: 3705-21-3
M. Wt: 177.16 g/mol
InChI Key: RVWZUOPFHTYIEO-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indole-3-carboxylic acid is a compound with the molecular weight of 177.16 . It is a solid substance stored in dry conditions between 2-8°C .


Synthesis Analysis

There are several methods for the synthesis of indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid . These methods often involve the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The InChI code for 5-Hydroxy-1H-indole-3-carboxylic acid is 1S/C9H7NO3/c11-5-1-2-8-6 (3-5)7 (4-10-8)9 (12)13/h1-4,10-11H, (H,12,13) .


Chemical Reactions Analysis

Indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

It is stored in dry conditions between 2-8°C .

Scientific Research Applications

Application in the Synthesis of Alkaloids

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Indole derivatives are significant in the synthesis of selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
  • Methods of Application or Experimental Procedures: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
  • Results or Outcomes: The synthesis resulted in a tricyclic indole with an 84% yield .

Application in the Treatment of Various Disorders

  • Scientific Field: Pharmacology
  • Summary of the Application: Indole derivatives have been found to be biologically active compounds useful for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Application in Gut-Bacteria-Derived Indole and Its Derivatives

  • Scientific Field: Microbiology and Pharmacology
  • Summary of the Application: Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response, showing good therapeutic prospects .

Application in the Synthesis of Anthranilic Acids

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Indole derivatives are used as reactants for the preparation of anthranilic acids .

Application in the Synthesis of Indirubin Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Indole derivatives are used as reactants for the synthesis of indirubin derivatives .

Application in the Synthesis of Amide Conjugates

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Indole derivatives are used as reactants for the preparation of amide conjugates with ketoprofen, as inhibitors of Gli1-mediated transcription in the Hedgehog pathway .

Application in Decreasing Lipid Peroxidation

  • Scientific Field: Biochemistry
  • Summary of the Application: Indole derivatives have shown the capability to decrease lipid peroxidation in iron-induced lecithin oxidative damage and the iron/deoxyribose system, as well as a scavenging capability against superoxide radicals .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H317 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The application of indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid, for the treatment of various disorders in the human body has attracted increasing attention in recent years . Future research may focus on the development of novel methods of synthesis and the investigation of their biological properties .

properties

IUPAC Name

5-hydroxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZUOPFHTYIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342709
Record name 5-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1H-indole-3-carboxylic acid

CAS RN

3705-21-3
Record name 5-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1H-indole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
AV Ivachtchenko, PM Yamanushkin, OD Mitkin… - Pharmaceutical …, 2015 - Springer
… novel 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid derivatives and studies of their … properties of novel 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid derivatives. …
Number of citations: 7 link.springer.com
AV Ivashchenko, PM Yamanushkin, OD Mit'kin… - Pharmaceutical …, 2014 - Springer
… -5-hydroxy-1H-indole-3-carboxylic Acid Ethyl Esters and their Derivatives | SpringerLink … 4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic Acid Ethyl Esters and their Derivatives …
Number of citations: 3 link.springer.com
HS Lee, KM Yoon, YR Han, KJ Lee, SC Chung… - Bioorganic & Medicinal …, 2009 - Elsevier
… 14, 16 spectral data as being 5-hydroxy-1H-indole-3-carboxylic acid methyl ester (3), … The order of ICL inhibitory activity was 5-hydroxy-1H-indole-3-carboxylic acid methyl ester (3…
Number of citations: 59 www.sciencedirect.com
DB Abdjul, H Yamazaki, K Ukai… - Journal of natural …, 2015 - Springer
… The chemical study on the EtOH extract led to the isolation of two new indole derivatives, 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester (1) and 5-hydroxy-1H-indole-3-glyoxylate …
Number of citations: 15 link.springer.com
P Sauleau, MT Martin, METH Dau… - Journal of natural …, 2006 - ACS Publications
… Examination of inactive fractions afforded an unprecedented azepino-indole alkaloid, which we named hyrtiazepine (2), and the 5-hydroxy-1H-indole-3-carboxylic acid methyl ester (3) …
Number of citations: 74 pubs.acs.org
이희승, 이동근, 김창권, 이연주 - International Symposium on …, 2010 - sciwatch.kiost.ac.kr
… From the extracts of Hyrtios sp., 1-carboxy-6-hydroxy-3,4-dihydro-?-carboline, 6-hydroxy-3,4-dihydro-1-oxo-?-carboline, 5-hydroxy-1H-indole-3-carboxylic acid methyl ester, serotonin, …
Number of citations: 0 sciwatch.kiost.ac.kr
M Elsbaey, KFM Ahmed, MF Elsebai… - … für Naturforschung C, 2017 - degruyter.com
… The structures of compounds 2–10 (Figure 2) were elucidated by comparing their spectral data with those reported in the literature as 5-hydroxy-1H-indole-3-carboxylic acid methyl …
Number of citations: 17 www.degruyter.com
MA Ashour, ES Elkhayat, R Ebel, R Edrada, P Proksch - Arkivoc, 2007 - academia.edu
… 1 H and 13 C NMR data were consistent with those of 5-hydroxy-1H-indole-3-carboxylic acid methyl ester; this compound was previously isolated from the same sponge. …
Number of citations: 54 www.academia.edu
이동근, 김창권, 이연주, 이희승 - 대한화학회제106 회총회및 …, 2010 - sciwatch.kiost.ac.kr
… From the extracts of Hyrtios sp., 1-carboxy-6-hydroxy-3,4-dihydro-β-carboline, 6-hydroxy-3,4-dihydro-1-oxo-β-carboline, 5-hydroxy-1H-indole-3-carboxylic acid methyl ester, serotonin, …
Number of citations: 0 sciwatch.kiost.ac.kr
이희승, 신희재, 이연주 - 한국미생물학회국제학술대회, 2010 - sciwatch.kiost.ac.kr
… From the extracts of Hyrtios sp., 1-carboxy-6-hydroxy-3,4-dihydro-b-carboline (1), 6-hydroxy-3,4-dihydro-1-oxo-?-carboline (2), 5-hydroxy-1H-indole-3-carboxylic acid methyl ester (3), …
Number of citations: 2 sciwatch.kiost.ac.kr

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